N-(2-ethoxyphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
Description
N-(2-Ethoxyphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a structurally complex heterocyclic compound featuring a tricyclic core with fused oxa- and diaza-rings, a thiophene substituent, and an acetamide side chain. The compound’s synthesis likely involves nucleophilic substitution and cyclization steps, as inferred from analogous spiro and thiophene-containing derivatives described in the literature .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4S2/c1-2-31-20-12-6-4-10-18(20)26-21(29)15-34-25-27-22-17-9-3-5-11-19(17)32-23(22)24(30)28(25)14-16-8-7-13-33-16/h3-13H,2,14-15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVSBMLMRKANPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CS4)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The initial steps often include the formation of the core diazatricyclic structure, followed by the introduction of the thiophene and ethoxyphenyl groups. Common reagents used in these steps include various halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts. The specific conditions would depend on the scale of production and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide can undergo various types of chemical reactions including:
Oxidation: The thiophene ring and other functional groups can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced derivatives of the original compound.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[740
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its complex structure could be useful in the development of new materials with specific properties.
Biological Research: The compound could be used as a probe to study various biological processes.
Mechanism of Action
The mechanism by which N-(2-ethoxyphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Tricyclic Systems
The target compound’s tricyclic scaffold distinguishes it from simpler bicyclic analogs. For example:
- Compound 733040-96-5 (N-ethyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide) shares a diazatricyclic core but lacks the oxa-ring and thiophene substituent, leading to reduced aromatic stabilization .
- Spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives () feature spiro-fused cycloalkane-thiadiazole systems, which lack the conjugated π-system of the target compound’s tricyclic core .
Thiophene-Containing Derivatives
- Tetrahydrobenzo[b]thiophene derivatives (e.g., compound 4 in ) incorporate a thiophene ring but lack the acetamide side chain and tricyclic framework, resulting in lower molecular complexity .
- N-(Substituted) thioacetamide quinazolinones () include sulfur-linked acetamide groups but are based on quinazolinone cores rather than tricyclic systems .
Functional Group Analysis
Biological Activity
N-(2-ethoxyphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex synthetic compound with potential biological activity due to its unique structural features. This article reviews its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C25H21N3O4S2
- Molecular Weight : 491.58 g/mol
- CAS Number : 899941-78-7
- IUPAC Name : N-(2-ethoxyphenyl)-2-[4-oxo-3-(thiophen-2-ylmethyl)-benzofuro[3,2-d]pyrimidin-2-yl]sulfanylacetamide
The structure features a central acetamide group linked to a 2-ethoxyphenyl ring and a complex heterocyclic core that includes thiophene and diazatricyclic systems, indicating potential for diverse biological interactions.
The biological activity of N-(2-ethoxyphenyl)-2-acetamide is likely linked to its ability to interact with specific molecular targets such as enzymes and receptors involved in various biological pathways. The presence of sulfur in the structure may facilitate interactions with biological molecules through nucleophilic attacks or coordination chemistry.
Potential Applications
- Medicinal Chemistry : The compound's unique structure positions it as a candidate for drug development, particularly in targeting specific pathways related to cancer and hormonal regulation.
- Biological Research : It may serve as a probe for studying biological processes due to its ability to modulate receptor activity or enzyme function.
- Materials Science : Its complex structure could be beneficial in developing new materials with tailored properties.
Research Findings and Case Studies
Recent studies have explored the biological implications of similar compounds, providing insights into the potential effects of N-(2-ethoxyphenyl)-2-acetamide:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
